6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1455401-13-4
VCID: VC2853706
InChI: InChI=1S/C13H13N3O2/c1-16(9-10-5-2-3-8-14-10)12-7-4-6-11(15-12)13(17)18/h2-8H,9H2,1H3,(H,17,18)
SMILES: CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid

CAS No.: 1455401-13-4

Cat. No.: VC2853706

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid - 1455401-13-4

Specification

CAS No. 1455401-13-4
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H13N3O2/c1-16(9-10-5-2-3-8-14-10)12-7-4-6-11(15-12)13(17)18/h2-8H,9H2,1H3,(H,17,18)
Standard InChI Key WWHFZKHMUGQFQN-UHFFFAOYSA-N
SMILES CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O
Canonical SMILES CN(CC1=CC=CC=N1)C2=CC=CC(=N2)C(=O)O

Introduction

Chemical Structure and Properties

6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid contains a pyridine-2-carboxylic acid core with a substituted amino group at the 6-position. The amino group is functionalized with both a methyl group and a pyridin-2-ylmethyl group, creating a tertiary amine. This structural arrangement provides multiple coordination sites, including the carboxylic acid group, the pyridine nitrogen atoms, and the tertiary amine nitrogen.

The compound's structure can be broken down into three key components:

  • A pyridine-2-carboxylic acid skeleton

  • A tertiary amine linkage at the 6-position

  • A pyridin-2-ylmethyl substituent on the nitrogen

Physical and Chemical Properties

Based on the structural features of 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid, we can predict several properties as shown in Table 1.

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC13H13N3O2Based on atom count
Molecular Weight243.26 g/molCalculated from molecular formula
AppearanceWhite to off-white solidTypical for similar heterocyclic compounds
SolubilitySoluble in polar organic solvents; limited solubility in water at neutral pH; increased water solubility at basic pHBased on carboxylic acid and pyridine functionalities
pKa (carboxylic acid)3.5-4.5Comparable to pyridine-2-carboxylic acid
pKa (pyridine N)4.5-5.5Typical for pyridine derivatives

Structural Features

The compound features multiple coordination sites that could potentially interact with metal ions or biological targets. The presence of pyridine nitrogens and a carboxylic acid group suggests metal-binding capabilities similar to pyridine-2-carboxylic acid (picolinic acid) derivatives. The tertiary amine nitrogen provides an additional coordination site, making this compound potentially useful as a multidentate ligand in coordination chemistry .

Structural Relationships with Known Compounds

Relationship to Pyridine-2-carboxylic Acid Derivatives

6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid shares structural similarities with 6-aminopyridine-2-carboxylic acid, which is synthesized through hydrolysis of 2-acetylaminopyridine-6-carboxylic acid . The 6-aminopyridine-2-carboxylic acid serves as a building block for various bioactive compounds and can be considered a simpler analog of our target compound.

Comparison with Other Pyridine Derivatives

The compound bears structural relationship to various bioactive pyridine derivatives described in the literature. The following table compares key features of 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid with related compounds:

CompoundStructural FeaturesReported Activities
6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acidPyridine-2-carboxylic acid with tertiary amine at 6-positionUnknown (target compound)
6-Aminopyridine-2-carboxylic acidPrimary amine at 6-position of pyridine-2-carboxylic acidBuilding block for bioactive compounds
Pyridine-2-carboxylic acid (Picolinic acid)Unsubstituted pyridine-2-carboxylic acidMetal chelation, nutritional supplement
(Pyridin-2-ylmethyl)amino]acetic acidContains pyridin-2-ylmethyl moiety attached to amino acidLigand system for metal coordination

Relevance to N-Pyridyl Derivatives with Biological Activity

The pyridin-2-ylmethyl group found in our target compound is a structural motif present in various bioactive molecules. For instance, N-pyridyl-2-thiazolamine derivatives have been identified as positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor . This suggests that 6-[methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acid might exhibit similar interactions with biological targets.

StepReagents and ConditionsExpected ProductNotes
12-Acetylaminopyridine-6-carboxylic acid, 2.5N NaOH, 80°C, 1.5h6-Aminopyridine-2-carboxylic acidBased on synthesis reported in literature
26-Aminopyridine-2-carboxylic acid, methyl iodide, K2CO3, DMF, room temperature6-(Methylamino)pyridine-2-carboxylic acidSelective mono-methylation may require controlled conditions
36-(Methylamino)pyridine-2-carboxylic acid, 2-(chloromethyl)pyridine, K2CO3, DMF, 60°C6-[Methyl(pyridin-2-ylmethyl)amino]pyridine-2-carboxylic acidFinal alkylation step
Structural FeaturePotential Role in Biological Activity
Pyridine-2-carboxylic acid moietyMetal chelation; interaction with protein binding sites
Tertiary amine at 6-positionHydrogen bond acceptor; increased lipophilicity
Pyridin-2-ylmethyl groupAdditional binding interactions; conformational constraint
N-methyl groupIncreased lipophilicity; prevention of metabolic degradation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator